molecular formula C25H31NO4 B2865136 Fmoc-D-MeAnon(2)-OH CAS No. 2389078-99-1

Fmoc-D-MeAnon(2)-OH

Cat. No. B2865136
CAS RN: 2389078-99-1
M. Wt: 409.526
InChI Key: REBCBCVGMZEERZ-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-MeAnon(2)-OH is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a derivative of the amino acid alanine and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of Fmoc-D-MeAnon(2)-OH involves the inhibition of specific proteins involved in cell proliferation. This compound has been shown to target the Akt/mTOR pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, Fmoc-D-MeAnon(2)-OH induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
Fmoc-D-MeAnon(2)-OH has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, while sparing normal cells. Furthermore, Fmoc-D-MeAnon(2)-OH has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using Fmoc-D-MeAnon(2)-OH in lab experiments is its specificity for cancer cells. This compound has been shown to induce apoptosis in cancer cells, while sparing normal cells. However, one limitation of using Fmoc-D-MeAnon(2)-OH is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound.

Future Directions

Future research on Fmoc-D-MeAnon(2)-OH should focus on its potential use as a therapeutic agent for various diseases. In addition to cancer, this compound may have applications in the treatment of other diseases characterized by dysregulated cell proliferation, such as Alzheimer's disease and Parkinson's disease. Furthermore, studies should be conducted to determine the optimal dosage and administration of Fmoc-D-MeAnon(2)-OH in humans. Finally, further research is needed to investigate the potential side effects of this compound and to develop strategies to minimize its toxicity.

Synthesis Methods

The synthesis of Fmoc-D-MeAnon(2)-OH involves several steps, including the protection of the amino group, the introduction of the Fmoc group, and the coupling of the alanine derivative with the MeAnon(2) group. The final product is obtained through deprotection of the Fmoc group.

Scientific Research Applications

Fmoc-D-MeAnon(2)-OH has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Furthermore, Fmoc-D-MeAnon(2)-OH has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation.

properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]nonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-3-4-5-6-7-16-23(24(27)28)26(2)25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,3-7,16-17H2,1-2H3,(H,27,28)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCBCVGMZEERZ-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-MeAnon(2)-OH

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